molecular formula C9H17ClN4S B15279971 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride

Cat. No.: B15279971
M. Wt: 248.78 g/mol
InChI Key: WKERQPIVYRCNDZ-UHFFFAOYSA-N
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Description

4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine hydrochloride is a chemical compound that features a triazole ring, a cyclohexane ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity, while the amine group can interact with cellular receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4H-1,2,4-triazol-3-yl)methanol: A similar compound with a hydroxyl group instead of an amine group.

    4-Methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.

    4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride: Another related compound with a different functional group.

Uniqueness

4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine hydrochloride is unique due to its combination of a triazole ring, a cyclohexane ring, and an amine group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H17ClN4S

Molecular Weight

248.78 g/mol

IUPAC Name

4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C9H16N4S.ClH/c1-13-6-11-12-9(13)14-8-4-2-7(10)3-5-8;/h6-8H,2-5,10H2,1H3;1H

InChI Key

WKERQPIVYRCNDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SC2CCC(CC2)N.Cl

Origin of Product

United States

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